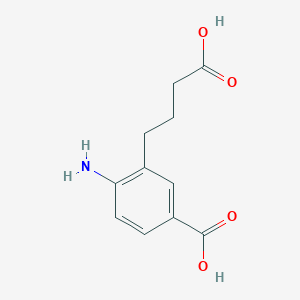

4-Amino-3-(3-carboxypropyl)benzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-3-(3-carboxypropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9-5-4-8(11(15)16)6-7(9)2-1-3-10(13)14/h4-6H,1-3,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDRDYKVUQDJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287454 | |

| Record name | 2-Amino-5-carboxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-28-4 | |

| Record name | 2-Amino-5-carboxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-carboxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 3-Carboxypropyl Linker in Small Molecule Immunogens

This guide details the technical role, chemical synthesis, and immunological function of the 3-carboxypropyl linker in the development of small molecule immunogens (haptens).

Technical Guide for Assay Development & Vaccine Design

Executive Summary

In the development of antibodies against small molecules (haptens)—such as drugs of abuse, steroid hormones, or environmental toxins—the hapten itself is too small to elicit an immune response. It must be conjugated to a carrier protein.[1][2] The linker connecting these two moieties is not merely a passive tether; it is a critical determinant of antibody specificity and titer.

The 3-carboxypropyl linker (a four-carbon chain ending in a carboxyl group) has emerged as a standard "goldilocks" spacer in immunochemistry. It provides sufficient steric distance (approx. 5–6 Å) to expose the hapten to B-cell receptors (BCRs) while remaining short and aliphatic enough to minimize "linker interference"—a phenomenon where the immune system generates antibodies against the linker rather than the target payload.

Mechanistic Rationale: Why 3-Carboxypropyl?

Spatial Presentation & Epitope Exposure

For a B-cell receptor to recognize a hapten, the molecule must protrude from the "noise" of the carrier protein’s surface topography.

-

Too Short (< 2 carbons): The hapten remains buried in the hydration shell or steric clefts of the carrier protein (e.g., KLH or BSA), preventing BCR binding.

-

Too Long (> 8 carbons): The hapten becomes "floppy," folding back onto the protein surface due to hydrophobic interactions. Furthermore, long chains (especially polyethylene glycol or rigid rings) often become immunogenic themselves.

-

The 3-Carboxypropyl Balance: This linker introduces a -(CH2)3-CO- spacer. Including the heteroatom attachment (usually O or N) on the hapten, this creates a ~5–8 atom bridge. This length is optimal for projecting the hapten into the solvent phase for recognition without generating a dominant anti-linker immune response.

Minimizing Linker Interference

"Linker interference" occurs when the antibody affinity is higher for the immunogen (Hapten-Linker-Protein) than for the free analyte. This is catastrophic for competitive immunoassays.

-

Aliphatic Neutrality: The 3-carboxypropyl chain is aliphatic and hydrophobic but short. Unlike aromatic linkers or polar amide-rich chains, it lacks strong immunodominant epitopes.

-

Structural Mimicry: When attached to a hydroxyl or amine group on the hapten, the propyl chain mimics the alkyl side chains often found in natural metabolites, making the transition from "linker-bound" to "free" analyte less distinct to the antibody binding pocket.

Chemical Synthesis Strategy

The introduction of a 3-carboxypropyl linker typically involves the alkylation of a nucleophilic group (hydroxyl, amine, or thiol) on the hapten using ethyl 4-bromobutyrate , followed by hydrolysis.

Structural Visualization

The following diagram illustrates the chemical pathway from a raw hapten to a conjugated immunogen.

Caption: Synthesis workflow for converting a raw hapten into an immunogen using a 3-carboxypropyl linker.

Synthesis Protocol (Example: Phenolic Hapten)

Reagents:

-

Target Hapten (containing phenolic -OH)

-

Ethyl 4-bromobutyrate[3]

-

Potassium Carbonate (

) -

Dimethylformamide (DMF) anhydrous

Step 1: O-Alkylation

-

Dissolve Hapten (1.0 eq) in anhydrous DMF under nitrogen.

-

Add

(2.0 eq) and stir for 15 minutes to deprotonate the phenol. -

Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

-

Heat to 60–80°C and monitor by TLC/LC-MS until starting material is consumed (typically 2–6 hours).

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over

, and concentrate. Purify via flash chromatography.

Step 2: Hydrolysis (Saponification)

-

Dissolve the ester intermediate in a mixture of THF/MeOH/Water (3:1:1).

-

Add LiOH or NaOH (3.0 eq). Stir at room temperature for 1–2 hours.

-

Acidify to pH 2–3 with 1N HCl.

-

Extract with ethyl acetate to isolate the Hapten-3-carboxypropyl acid .

Bioconjugation Protocol (Active Ester Method)

Once the hapten is functionalized with the carboxylic acid linker, it must be conjugated to the carrier protein (KLH for immunization, BSA for screening).

Reagents[4]

-

Carrier Protein: Keyhole Limpet Hemocyanin (KLH) or BSA.[2][4]

-

Activation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Buffer: MES Buffer (0.1 M, pH 4.7–6.0) for activation; PBS (pH 7.2–7.4) for coupling.[1][3][5]

Step-by-Step Workflow

-

Activation:

-

Dissolve the Hapten-Acid (approx. 2–5 mg) in a minimal volume of dry DMF or DMSO (if water insoluble).

-

Dilute into MES buffer.

-

Add EDC (10 eq excess over hapten) and Sulfo-NHS (10 eq excess).

-

Incubate for 15–30 minutes at room temperature. This creates the semi-stable amine-reactive NHS-ester.

-

-

Coupling:

-

Dissolve Carrier Protein (KLH/BSA) in PBS.[2]

-

Add the activated hapten mixture slowly to the protein solution.

-

Note: Ensure the final solvent (DMF/DMSO) concentration does not exceed 10% to prevent protein precipitation.

-

Incubate for 2–4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Dialyze extensively against PBS (3 changes over 24 hours) to remove unreacted hapten and byproducts.

-

Alternatively, use a Desalting Column (e.g., PD-10) for rapid cleanup.

-

Quality Control: Validating the Conjugate

A "blind" immunization is risky. You must verify the Hapten Density (epitopes per carrier molecule).

| Method | Target Analyte | Principle | Suitability |

| MALDI-TOF MS | Mass Shift | Compare m/z of Conjugate vs. Native Protein. | Gold Standard. Best for BSA/CRM197. Difficult for KLH (too large). |

| TNBS Assay | Free Amines | Colorimetric reaction with lysine amines. Measure loss of amines after conjugation. | Good for estimating coupling efficiency. |

| UV-Vis | Hapten Absorbance | If hapten has a distinct chromophore (e.g., UV peak not overlapping with protein at 280nm), use Beer's Law. | Simple, non-destructive. |

Target Density:

-

Immunogen (KLH): High density (15–30 haptens/molecule) is preferred to drive a strong B-cell response.

-

Screening Antigen (BSA): Lower density (5–10 haptens/molecule) is often better for ELISA screening to select high-affinity clones and avoid avidity effects masking low affinity.

Immunological Interaction Diagram

The following diagram visualizes how the 3-carboxypropyl linker facilitates the interaction between the B-Cell Receptor (BCR) and the hapten, avoiding steric hindrance.

Caption: The linker projects the hapten away from the carrier surface, allowing the BCR deep access to the target epitope.

References

-

Influence of hapten spacer arm length on antibody response and immunoassay development. Source: Analytica Chimica Acta (2023).[6] URL:[Link]

-

Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Source: Food Chemistry (2019).[7] URL:[Link]

-

Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol. Source: Scientific Reports (2020).[8] URL:[Link]

-

Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Source: PLOS ONE (2019). URL:[Link]

- Phenethanolamine-derived haptens, immunogens and conjugates (Patent EP1657235A2).

Sources

- 1. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]

- 3. EP1657235A2 - Phenethanolamine-derived haptens, immunogens and conjugates comprising them and antibodies recognising said immunogenes and conjugates - Google Patents [patents.google.com]

- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9303092B2 - Methamphetamine-like hapten compounds, linkers, carriers and compositions and uses thereof - Google Patents [patents.google.com]

- 6. storkapp.me [storkapp.me]

- 7. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Precision Targeting of the Folate Pathway: Metabolite Mimics & Structural Probes

Introduction: The One-Carbon Engine

The folate cycle is the metabolic engine of cellular proliferation, driving the synthesis of purines, thymidylate, and mitochondrial proteins via one-carbon transfer reactions.[1] In oncology and antimicrobial research, this pathway is not merely a metabolic route but a validated therapeutic chokepoint.

This guide addresses the structural logic behind metabolite mimics (antifolates) and structural probes (fluorescent/affinity ligands). It moves beyond basic biochemistry to the practical application of these molecules in drug discovery and chemical biology, focusing on how to exploit the structural activity relationships (SAR) of the pterin core and the glutamate tail.

Mechanistic Basis of Folate Mimicry

To design effective inhibitors or probes, one must understand how the cell distinguishes "self" (folate) from "non-self" (mimics), and how it processes both.

The Structural Activity Relationship (SAR)

The folate scaffold consists of three domains: the pterin ring, the p-aminobenzoic acid (PABA) linker, and the glutamate tail.

-

Pterin Ring: The primary recognition motif for high-affinity binding to Folate Receptor

(FR -

Glutamate Tail: The "retention handle." Intracellular Folylpolyglutamate Synthase (FPGS) adds multiple glutamate residues (

-linkage) to this tail. This polyglutamylation adds negative charge, preventing efflux and increasing affinity for intracellular enzymes like Thymidylate Synthase (TS).

Antifolate Generations: RFC vs. FR Targeting

A critical distinction in probe/drug design is the entry mechanism.

-

Methotrexate (MTX): Primarily enters via the Reduced Folate Carrier (RFC) .[2] It mimics Dihydrofolate (DHF) to inhibit Dihydrofolate Reductase (DHFR).

-

Pemetrexed: Designed to hijack the Proton-Coupled Folate Transporter (PCFT) and is a superior substrate for FPGS, leading to massive intracellular accumulation (the "ion trap" effect).

Pathway Visualization

The following diagram illustrates the interplay between transport, enzymatic conversion, and inhibition points.[3]

Figure 1: The Folate Cycle, illustrating transport mechanisms, enzymatic conversions (DHFR, TS), and inhibition points for major antifolates.

Structural Probes: Design & Chemical Biology

When designing probes (e.g., for fluorescence microscopy or flow cytometry), the goal is to maintain binding affinity while introducing a bulky fluorophore.

The -Carboxyl Rule

The crystal structure of FR

-

-Carboxyl: Critical for binding orientation. Modification here drastically reduces affinity (

- -Carboxyl: Tolerates bulk. This is the permissive site for conjugation.

Design Rule: Always couple fluorophores (FITC, Cy5, BODIPY) via an ethylenediamine spacer to the

Comparative Metrics: Mimics vs. Probes

| Compound | Primary Target | Mechanism | Application | |

| Folic Acid | FR | Natural Substrate | ~0.1 - 1 nM (FR | Nutrition, Targeting Ligand |

| Methotrexate | DHFR | Competitive Inhibitor | ~0.02 nM (DHFR) | Chemotherapy (Leukemia, RA) |

| Pemetrexed | TS, DHFR, GARFT | Multi-enzyme Inhibitor | ~109 nM (TS) | Chemotherapy (Lung, Mesothelioma) |

| Folate-FITC | FR | Fluorescent Probe | ~2 - 5 nM (FR | Flow Cytometry, Microscopy |

| EC17 (Folate-Vinca) | FR | Drug Conjugate | High Affinity | Targeted Therapy (SMDC) |

Table 1: Comparison of binding affinities and targets for natural folates, drugs, and probes [1, 7].

Experimental Protocols: Self-Validating Systems

As an application scientist, you require robust assays. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the

Reagents:

-

Tracer: Folate-Cy5 (preferred over FITC due to lower background).

-

Receptor: Recombinant human FR

(soluble). -

Buffer: PBS pH 7.4 + 0.01% Tween-20 (prevents aggregation).

Workflow:

-

Tracer Titration: Dilute Folate-Cy5 to 10 nM. Measure Total Fluorescence Intensity to ensure no quenching.

-

Protein Titration: Serially dilute FR

(0 nM to 1000 nM) into the tracer solution. -

Incubation: 1 hour at Room Temperature (dark).

-

Read: Measure Parallel (

) and Perpendicular ( -

Calculation:

(Where G is the instrument grating factor).

Self-Validation (Z-Factor):

-

Run 10 wells of Bound Control (High Protein + Tracer).

-

Run 10 wells of Free Control (Buffer + Tracer).

-

Pass Criteria:

. If

Protocol B: "Acid Wash" Internalization Assay

Objective: Distinguish between surface-bound probe and internalized probe (endocytosis).

Causality: FR

Workflow:

-

Pulse: Incubate cells (e.g., KB or HeLa) with Folate-Probe (100 nM) for 1 hour at 37°C.

-

Control: Incubate a parallel plate at 4°C (metabolism arrested; blocks endocytosis).

-

Wash 1: PBS wash (removes non-specific loose binding).

-

Acid Strip (The Critical Step): Wash cells with Acidic Saline (pH 3.0) for 2 minutes.

-

Wash 2: PBS wash (neutralize).

-

Analysis: Lyse cells and measure fluorescence OR image via confocal.

-

Result: Signal remaining after acid wash = Internalized. Signal lost = Surface bound.

-

Emerging Applications: Folate-PROTACs

The field is moving beyond inhibition toward degradation. Folate-PROTACs (Proteolysis Targeting Chimeras) utilize the folate moiety to recruit E3 ligases to FR-overexpressing cells, or conversely, use folate as the "warhead" to bring a target protein to an E3 ligase in specific tissues.

Design Workflow for Folate Conjugates:

Figure 2: Synthetic workflow for creating high-affinity folate conjugates, emphasizing regioselective modification at the

References

-

Visentin, M., et al. (2014). "The Antifolates."[7][9][10] Hematology/Oncology Clinics of North America. Link

-

Kornilova, A. Y., et al. (2013).[11] "Development of a fluorescence polarization binding assay for folate receptor." Analytical Biochemistry. Link

-

Molecular Devices. (2023). "Establishing and optimizing a fluorescence polarization assay." Application Note. Link

-

Chen, H., et al. (2020). "A Fluorescent Probe for Rapid, High-Contrast Visualization of Folate-Receptor-Expressing Tumors In Vivo."[12] Cancers. Link

-

Wibowo, A. S., et al. (2013). "Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition."[9] PNAS. Link

-

Ledermann, J. A., et al. (2015). "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications."[10] Molecular Cancer Therapeutics. Link

-

Low, P. S., et al. (2008).[13] "Discovery and development of folic-acid-based receptor targeting for imaging and therapy of cancer and inflammatory diseases."[13] Accounts of Chemical Research. Link

Sources

- 1. Dihydrofolate Reductase/Thymidylate Synthase Fine-Tunes the Folate Status and Controls Redox Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. youtube.com [youtube.com]

- 6. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a fluorescence polarization binding assay for folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Fluorescent Probe for Rapid, High-Contrast Visualization of Folate-Receptor-Expressing Tumors In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Folate-conjugated organic CO prodrugs: Synthesis and CO release kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Amino-3-(3-carboxypropyl)benzoic acid via Heck coupling

An In-depth Technical Guide to the Synthesis of 4-Amino-3-(3-carboxypropyl)benzoic acid via Heck Coupling

Introduction

This compound is a complex bifunctional molecule with potential applications as a scaffold or building block in medicinal chemistry and materials science. Its structure, featuring an aniline core substituted with both carboxyl and alkylcarboxy functionalities, makes it an interesting candidate for the synthesis of novel polymers, pharmaceutical agents, and molecular probes. The targeted synthesis of such substituted aromatic compounds requires precise and efficient carbon-carbon bond-forming methodologies.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, provided a powerful tool for creating C-C bonds with high functional group tolerance and stereoselectivity.[1][3] This application note provides a detailed protocol for the synthesis of this compound, leveraging a Heck coupling strategy. The narrative explains the rationale behind key experimental choices, from starting material selection to the final purification, ensuring a reproducible and well-understood process for researchers in drug development and chemical synthesis.

The synthetic strategy involves three main stages:

-

Esterification: Protection of the benzoic acid functionality to enhance solubility and prevent side reactions.

-

Mizoroki-Heck Coupling: The key C-C bond formation step between an aryl halide and an acrylic ester.

-

Reduction and Hydrolysis: Conversion of the coupled product to the final target molecule.

The Mizoroki-Heck Catalytic Cycle

The efficacy of the Heck reaction lies in its catalytic cycle involving palladium, which shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted mechanism proceeds through four key stages:[3][4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[4]

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center and subsequently inserts into the Pd-Aryl bond in a syn-migratory insertion.

-

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming a hydrido-palladium(II) complex and releasing the substituted alkene product. This step typically favors the formation of the more thermodynamically stable E-isomer.

-

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Design and Protocols

This synthesis is designed as a multi-step process. Each step is critical for achieving a high yield and purity of the final product.

Overall Synthetic Workflow

Materials and Reagents

| Reagent | Grade | Supplier |

| 4-Amino-3-bromobenzoic acid | ≥98% | Standard Vendor |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Vendor |

| Sulfuric Acid (H₂SO₄) | Reagent Grade, 98% | Standard Vendor |

| Methyl Acrylate | 99%, contains MEHQ | Standard Vendor |

| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Standard Vendor |

| Triphenylphosphine (PPh₃) | ≥99% | Standard Vendor |

| Triethylamine (Et₃N) | ≥99.5%, redistilled | Standard Vendor |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Vendor |

| Palladium on Carbon (Pd/C) | 10 wt. % | Standard Vendor |

| Sodium Hydroxide (NaOH) | ≥98%, pellets | Standard Vendor |

| Hydrochloric Acid (HCl) | 37% | Standard Vendor |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor |

| Hexanes | ACS Grade | Standard Vendor |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor |

Protocol 1: Esterification of 4-Amino-3-bromobenzoic acid

Rationale: The esterification of the carboxylic acid to a methyl ester increases the starting material's solubility in organic solvents used for the Heck reaction and prevents potential coordination of the carboxylate to the palladium catalyst, which could inhibit its activity.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension and carefully add concentrated sulfuric acid (2.5 mL) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 50 mL under reduced pressure.

-

Neutralization: Slowly pour the mixture into a beaker containing ice water (200 mL). Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-amino-3-bromobenzoate as a solid. The product can be used in the next step without further purification if TLC shows high purity.

Protocol 2: Mizoroki-Heck Coupling

Rationale: This is the key bond-forming step. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine is used as a ligand to stabilize the Pd(0) catalyst and modulate its reactivity.[4] Triethylamine acts as the base to neutralize the HBr generated during the reaction and facilitate the regeneration of the Pd(0) catalyst.[1][3] Anhydrous DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and catalyst complex.

-

Setup: Equip a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser connected to an argon/vacuum line.

-

Reagent Loading: To the flask, add methyl 4-amino-3-bromobenzoate (from Step 1, ~10.6 g, 46.3 mmol), Palladium(II) acetate (208 mg, 0.92 mmol, 2 mol%), and triphenylphosphine (486 mg, 1.85 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMF (100 mL), methyl acrylate (6.3 mL, 69.5 mmol, 1.5 equiv.), and triethylamine (12.9 mL, 92.6 mmol, 2.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL) to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure methyl 4-amino-3-(2-(methoxycarbonyl)vinyl)benzoate.

Protocol 3: Catalytic Hydrogenation

Rationale: The alkene double bond introduced during the Heck reaction is reduced to a single bond using catalytic hydrogenation. Palladium on carbon is an efficient and standard catalyst for this transformation.

-

Setup: In a 500 mL hydrogenation flask (or a suitable high-pressure vessel), dissolve the product from Step 2 (~10.8 g, 43.3 mmol) in methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 1.0 g, 10 wt. %) under a stream of argon.

-

Hydrogenation: Secure the flask to a Parr hydrogenator (or similar apparatus). Evacuate the vessel and backfill with hydrogen gas. Repeat three times. Pressurize the vessel with hydrogen (50 psi) and shake or stir vigorously at room temperature for 6-10 hours.

-

Work-up: Carefully vent the hydrogen gas. Purge the vessel with argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (50 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield methyl 4-amino-3-(2-(methoxycarbonyl)ethyl)benzoate. This product is often pure enough for the next step.

Protocol 4: Saponification (Ester Hydrolysis)

Rationale: The final step is the hydrolysis of both methyl ester groups to the corresponding carboxylic acids under basic conditions (saponification), followed by acidic work-up to protonate the carboxylates.

-

Setup: Dissolve the product from Step 3 (~10.9 g, 43.3 mmol) in a mixture of methanol (100 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Base Addition: Add sodium hydroxide pellets (5.2 g, 130 mmol, 3.0 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 70°C) for 2-4 hours. Monitor by TLC until the starting material has been completely consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution by adding 6M HCl dropwise until the pH is ~2-3. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL).

-

Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight to yield the final product, this compound.

Data Summary and Troubleshooting

| Parameter | Step 1: Esterification | Step 2: Heck Coupling | Step 3: Hydrogenation | Step 4: Hydrolysis |

| Key Reagents | H₂SO₄, MeOH | Pd(OAc)₂, PPh₃, Et₃N | H₂, Pd/C | NaOH, HCl |

| Solvent | Methanol | DMF | Methanol | MeOH/H₂O |

| Temperature | 65°C | 90-100°C | Room Temp. | 70°C |

| Typical Time | 12-16 h | 8-12 h | 6-10 h | 2-4 h |

| Expected Yield | >95% | 75-85% | >95% | 90-98% |

| Monitoring Method | TLC | TLC | TLC/LC-MS | TLC |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Heck Reaction | Inactive catalyst (Pd black formation) | Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Increase ligand-to-metal ratio slightly. |

| Insufficient base or base reactivity | Use freshly distilled triethylamine. Ensure 2.0 equivalents are used. | |

| Incomplete Heck Reaction | Low reaction temperature or insufficient time | Increase temperature to 110°C. Extend reaction time and monitor by TLC. |

| Poor quality aryl halide | Recrystallize or purify the starting aryl bromide. | |

| Stalled Hydrogenation | Catalyst poisoning | Ensure the substrate is free from impurities (e.g., sulfur, phosphines). Use fresh catalyst. Increase catalyst loading. |

| Incomplete Hydrolysis | Insufficient base or reaction time | Add an additional equivalent of NaOH. Increase reflux time. |

Conclusion

This application note details a robust and reproducible three-stage synthetic route to this compound, centered around a palladium-catalyzed Mizoroki-Heck coupling reaction. By providing a thorough explanation of the mechanistic principles and a step-by-step protocol with clear rationales, this guide serves as a valuable resource for researchers. The successful application of this methodology enables access to complex substituted aniline derivatives, paving the way for further exploration in drug discovery and materials science.

References

-

Heck, R. F. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]

-

Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Retrieved from [Link]

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

-

Jee, S. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

-

Zheng, Q.-F., & Shen, W. (2009). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 28(13), 3737–3746. Retrieved from [Link]

Sources

Application Note: EDC/NHS Coupling of Carboxypropyl-PABA Haptens to Carrier Proteins

This Application Note is structured as a high-level technical guide for researchers requiring precise immunogen synthesis. It prioritizes chemical logic, reproducibility, and "in-the-trenches" optimization over generic instructions.

Executive Summary & Scientific Rationale

The generation of high-affinity antibodies against small molecules (haptens) like Para-aminobenzoic acid (PABA) requires their covalent attachment to immunogenic carrier proteins (e.g., BSA, KLH). The structural fidelity of the hapten on the carrier surface is the single most critical determinant of antibody specificity.

For Carboxypropyl-PABA , the "carboxypropyl" linker serves as the designated "handle" (spacer arm). The goal is to activate this aliphatic carboxyl group without compromising the PABA aromatic ring, which serves as the primary epitope.

The Chemical Challenge: Dual Carboxyls

A unique challenge with carboxypropyl-PABA (assuming the structure N-(3-carboxypropyl)-4-aminobenzoic acid) is the presence of two carboxyl groups:

-

The Linker Carboxyl (Aliphatic): The intended conjugation site.

-

The Native PABA Carboxyl (Aromatic): A critical part of the epitope.

Expert Insight: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups indiscriminately based on accessibility and pKa. While aliphatic carboxyls (pKa ~4.8) are often more nucleophilic than aromatic ones (pKa ~2.4–4.0) at coupling pH, there is a risk of mixed orientation where the PABA ring couples directly to the protein, masking the epitope.

-

Recommendation: If your hapten synthesis allows, use a version where the aromatic carboxyl is protected (e.g., methyl ester) during coupling, then deprotected. If using the free acid, strictly control the pH at 4.7–5.0 during activation to favor the aliphatic carboxyl activation profile and use limiting EDC equivalents if possible, though a molar excess is standard for yield.

Mechanism of Action

The coupling utilizes a two-step zero-length crosslinking strategy.

-

Activation: EDC reacts with the hapten's carboxyl to form an unstable O-acylisourea intermediate.[1][2]

-

Stabilization: NHS (N-hydroxysuccinimide) displaces the isourea to form a semi-stable NHS-ester.

-

Conjugation: The NHS-ester is attacked by primary amines (Lysine residues) on the carrier protein, forming a stable amide bond.

Reaction Pathway Diagram[3]

Caption: Step-wise activation of the hapten carboxyl group followed by amine attack from the carrier protein.

Pre-Conjugation Checklist

| Parameter | Specification | Rationale |

| Carrier Protein | BSA (Imject™) or KLH (Mariculture) | KLH is preferred for immunization (higher immunogenicity); BSA for screening ELISAs to rule out anti-carrier response. |

| Solvent | Anhydrous DMF or DMSO | PABA derivatives are hydrophobic. Dissolve hapten in organic solvent before adding to aqueous buffer. |

| Activation Buffer | 0.1 M MES, pH 4.7 – 6.0 | Phosphate buffers compete with EDC. MES is non-nucleophilic and buffers well at acidic pH required for activation. |

| Coupling Buffer | PBS, pH 7.2 – 7.5 | Lysine amines must be deprotonated (neutral) to attack the NHS-ester. |

| Molar Ratio | 30:1 to 50:1 (Hapten:Protein) | High excess ensures sufficient epitope density (Hapten Load) on the carrier. |

Detailed Protocol

Phase 1: Hapten Solubilization & Activation

Target: Create the reactive NHS-ester of Carboxypropyl-PABA.

-

Prepare Hapten Stock: Dissolve 2–5 mg of Carboxypropyl-PABA in 100–200 µL of dry DMF (Dimethylformamide) or DMSO. Ensure complete dissolution.

-

Note: PABA is light-sensitive. Wrap tubes in foil.

-

-

Prepare Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Mix: Add the Hapten/DMF solution to the Activation Buffer. The final organic solvent concentration should be <10% to prevent protein precipitation later (though protein is not added yet, keeping it low is good practice).

-

Add Crosslinkers:

-

Add EDC (10-fold molar excess over Hapten).

-

Add NHS or Sulfo-NHS (10-fold molar excess over Hapten).

-

Calculation: If using 1 µmol Hapten, use 10 µmol EDC and 10 µmol NHS.

-

-

Incubate: React for 15 minutes at Room Temperature (RT) with gentle agitation.

-

Critical: Do not exceed 20 mins. The active ester is subject to hydrolysis.[2]

-

Phase 2: Conjugation to Carrier Protein

Target: Covalent attachment to BSA/KLH.[1]

-

Prepare Protein: Dissolve BSA or KLH in PBS (pH 7.4) at 2–5 mg/mL.

-

Tip: If using commercial "Imject" proteins, reconstitute in water as they often contain buffer salts.

-

-

Combine: Add the activated Hapten-NHS ester mixture dropwise to the Protein solution.

-

Ratio Check: Aim for a final molar input ratio of 30–50 moles of Hapten per mole of Carrier.

-

-

Incubate: React for 2 hours at RT or Overnight at 4°C . Keep protected from light.[3]

-

Quench (Optional): Add Hydroxylamine or Ethanolamine (final 50 mM) for 30 mins to block unreacted NHS esters. Note: Usually not strictly necessary if dialysis follows immediately, but good for defined endpoints.

Phase 3: Purification

Target: Remove uncoupled hapten and toxic byproducts.

-

Method: Use Dialysis or Desalting Columns (e.g., Zeba Spin, Sephadex G-25).

-

Dialysis Protocol:

-

Use a cassette with 10 kDa MWCO (Molecular Weight Cut-Off).

-

Dialyze against 1L PBS (pH 7.4) at 4°C.

-

Change buffer 3 times over 24 hours (e.g., 2h, 4h, Overnight).

-

Visual Check: PABA absorbs UV. The dialysate might turn slightly yellow/absorbent initially.

-

Validation & Quality Control

Do not assume conjugation worked. Verify it.

A. UV-Vis Spectroscopy (The "Gold Standard" for PABA)

Since PABA has a distinct absorbance max (approx 265–290 nm depending on substitution), you can quantify the "Hapten Density".

-

Measure Absorbance of the Conjugate at 280 nm (

) and the Hapten's -

Correction: Carrier proteins also absorb at 280 nm.

-

Formula: Use the Beer-Lambert law with molar extinction coefficients (

) for the protein and the hapten.

B. TNBS Assay (Trinitrobenzenesulfonic acid)

Measures free primary amines (Lysines) on the protein.

-

Logic: As haptens bind to lysines, the number of free amines decreases.

-

Comparison: Compare the Conjugate vs. Unconjugated Carrier.

-

Result: A 30–50% reduction in free amines indicates successful high-density coupling.

C. MALDI-TOF Mass Spectrometry

-

Method: Measure the MW of BSA (approx 66.5 kDa) and the MW of BSA-Hapten.

-

Calculation:

= Average Haptens per molecule.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during coupling | Hapten hydrophobicity or Over-conjugation | (1) Reduce initial Hapten:Protein ratio. (2) Add up to 10% DMSO to the coupling buffer. (3) Ensure protein concentration is <2 mg/mL. |

| Low Hapten Density | EDC hydrolysis or pH Mismatch | (1) Use fresh EDC (hygroscopic!). (2) Ensure Activation is at pH 5–6 and Conjugation is at pH 7.2–7.5. |

| No Immune Response | Epitope masking | The "Dual Carboxyl" issue (see Exec Summary). The antibody might be recognizing the linker or the wrong orientation. Try a different linker position. |

Experimental Workflow Diagram

Caption: Operational workflow for the conjugation of Carboxypropyl-PABA to carrier proteins.

References

-

Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for EDC/NHS chemistry mechanisms).

-

Thermo Fisher Scientific. EDC Crosslinking Protocol. (Standard industry protocol for carboxyl-amine conjugation).

-

Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183. (Foundational paper on NHS-ester stability).

-

Staros, J. V., et al. (1986). "Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions." Analytical Biochemistry, 156(1), 220-222.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Amino-3-(3-carboxypropyl)benzoic Acid

Welcome to the technical support center for 4-Amino-3-(3-carboxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the aqueous solubility of this compound. Our goal is to empower you with the scientific principles and practical methodologies to ensure successful experimental outcomes.

Understanding the Molecule: A Zwitterionic Challenge

This compound is a complex organic molecule possessing three ionizable functional groups: two carboxylic acid groups and one amino group. This trifunctional nature means the molecule's net charge is highly dependent on the pH of the aqueous environment. At a specific pH, known as the isoelectric point (pI), the molecule will carry no net electrical charge, a state that typically corresponds to its minimum aqueous solubility.

Estimated Physicochemical Properties

-

Aromatic Carboxylic Acid (pKa₁): The benzoic acid moiety is expected to have a pKa value slightly influenced by the electron-donating amino and alkyl groups. Benzoic acid itself has a pKa of approximately 4.2. Electron-donating groups generally increase the pKa (making the acid weaker)[1][2][3][4]. Therefore, we can estimate the pKa of this group to be around 4.5 .

-

Aliphatic Carboxylic Acid (pKa₂): The 3-carboxypropyl side chain is an aliphatic carboxylic acid. Butanoic acid has a pKa of about 4.82[5][6][7][8]. The electron-withdrawing nature of the substituted benzene ring will slightly decrease this pKa. We can estimate this pKa to be approximately 4.7 .

-

Aromatic Amino Group (pKa₃): The amino group attached to the benzene ring will be protonated at acidic pH. The pKa of the conjugate acid of aniline (anilinium ion) is about 4.6[9][10][11][12]. Alkyl substituents on the ring can slightly increase this pKa[11]. We will estimate the pKa for the protonated amino group to be around 5.0 .

Summary of Estimated pKa Values:

| Ionizable Group | Estimated pKa |

| Aromatic Carboxylic Acid (-COOH) | ~4.5 (pKa₁) |

| Aliphatic Carboxylic Acid (-COOH) | ~4.7 (pKa₂) |

| Protonated Amino Group (-NH₃⁺) | ~5.0 (pKa₃) |

The Isoelectric Point (pI) and Its Impact on Solubility

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a molecule with three ionizable groups, the pI is calculated by averaging the two pKa values that flank the neutral (zwitterionic) species[13][14][15][16][17].

In the case of this compound, the zwitterionic form exists between the deprotonation of the two carboxylic acid groups and the protonation of the amino group. Therefore, we will average the two lowest pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (4.5 + 4.7) / 2 = 4.6

At a pH of approximately 4.6, this compound is expected to have its lowest aqueous solubility. To improve solubility, the pH of the buffer must be adjusted away from the pI.

Solubility Troubleshooting Guide (FAQ Format)

This section addresses common questions and issues encountered when dissolving this compound in aqueous buffers.

Q1: My compound is not dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the problem?

A1: The insolubility you are observing is likely due to the zwitterionic nature of the molecule. While PBS at pH 7.4 is a common physiological buffer, it may not be the optimal pH for dissolving this specific compound. At pH 7.4, which is significantly above all estimated pKa values, the molecule will be in its fully deprotonated, anionic form. While this should be a soluble form, issues can still arise due to the compound's inherent properties or interactions with buffer components. The key is to systematically explore the pH-solubility profile.

Q2: How do I determine the optimal pH for dissolving my compound?

A2: The solubility of this compound will be highest at pH values that are significantly different from its isoelectric point (pI ≈ 4.6). You should explore both acidic and basic pH ranges.

-

Acidic Conditions (pH < 3): At a pH well below the pI, both carboxylic acid groups will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), giving the molecule a net positive charge. This cationic form is expected to be more soluble in aqueous solutions.

-

Basic Conditions (pH > 6): At a pH well above the pI, both carboxylic acid groups will be deprotonated (-COO⁻), and the amino group will be neutral (-NH₂), resulting in a net negative charge. This anionic form is also expected to have increased aqueous solubility.

We recommend performing a simple pH-solubility screen.

Q3: I've adjusted the pH, but I'm still seeing some precipitation. What else can I do?

A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents. However, be mindful that the addition of organic solvents may impact your downstream experiments.

-

Dimethyl Sulfoxide (DMSO): This is a powerful and commonly used organic solvent for initially dissolving poorly soluble compounds. You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Be aware that high concentrations of DMSO can be toxic to cells and may interfere with certain assays.

-

Ethanol: Similar to DMSO, ethanol can be used to create a stock solution. It is generally less toxic to cells than DMSO but may also have a lower solubilizing capacity for your compound.

Important Consideration: When using a co-solvent, always add the concentrated stock solution of your compound to the aqueous buffer while vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be effective in increasing the solubility of poorly soluble compounds. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used in biological applications. They work by forming micelles that can encapsulate the hydrophobic parts of your molecule, thereby increasing its apparent solubility in the aqueous phase. Start with low concentrations (e.g., 0.01-0.1%) and assess the impact on your specific application.

Q5: My compound dissolves initially but then precipitates out of solution over time. What is causing this instability?

A5: This is a common issue with supersaturated solutions, which can occur when a compound is rapidly dissolved, for example, by a significant pH shift or the addition of a co-solvent. The solution is thermodynamically unstable, and the compound will tend to precipitate over time to reach its equilibrium solubility.

-

Troubleshooting Steps:

-

Avoid extreme pH shifts: Instead of a single large pH adjustment, try a more gradual change.

-

Sonication: Gentle sonication can sometimes help to break up small aggregates and promote stable dissolution.

-

Heating: For some compounds, gentle heating can increase solubility. However, be cautious as this can also lead to degradation. Always check the thermal stability of your compound first.

-

Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles. This will give you a saturated solution at that specific condition.

-

Experimental Protocols

Protocol 1: pH-Solubility Screening

This protocol will help you determine the optimal pH range for solubilizing this compound.

Materials:

-

This compound

-

A set of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9)

-

Microcentrifuge tubes

-

Vortex mixer

-

pH meter

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Weigh out a small, equal amount of your compound into several microcentrifuge tubes.

-

Add a fixed volume of each buffer to the respective tubes to achieve a target concentration that is slightly above your expected working concentration.

-

Vortex the tubes vigorously for 2-5 minutes.

-

Allow the tubes to equilibrate at room temperature for 1-2 hours.

-

Visually inspect each tube for undissolved material.

-

For a more quantitative assessment, centrifuge the tubes to pellet any undissolved solid and measure the concentration of the supernatant using a spectrophotometer (if the compound has a chromophore).

Protocol 2: Preparation of Common Buffers

A. Citrate Buffer (0.1 M, pH 3-6.2) [18][19][20][21][22]

-

Prepare stock solutions of 0.1 M citric acid and 0.1 M sodium citrate.

-

Mix the stock solutions in the appropriate ratios to achieve the desired pH. Use a pH meter for accurate adjustment.

B. Phosphate-Buffered Saline (PBS) (1X, pH 7.4) [23][24][25][26][27]

-

Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

-

Adjust the pH to 7.4 with HCl.

-

Add distilled water to a final volume of 1 L.

C. Tris Buffer (1M, pH 7.2-9.0) [28][29][30][31][32]

-

Dissolve 121.14 g of Tris base in 800 mL of distilled water.

-

Adjust the pH to the desired value using concentrated HCl.

-

Add distilled water to a final volume of 1 L.

Visualization of Solubility Strategy

The following workflow provides a systematic approach to troubleshooting the solubility of this compound.

Caption: Decision workflow for solubilizing this compound.

References

-

PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Turito. (2023, April 24). Butanoic Acid - Structure, Properties, Uses. [Link]

-

St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved February 12, 2026, from [Link]

-

Sharebiology. (n.d.). Tris Buffer. Retrieved February 12, 2026, from [Link]

-

Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

-

Scribd. (n.d.). Citrate Buffer Recipe. Retrieved February 12, 2026, from [Link]

-

Sharebiology. (n.d.). Phosphate Buffered Saline (PBS). Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. [Link]

-

Interchim. (n.d.). Phosphate Buffered Saline (PBS). Retrieved February 12, 2026, from [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (n.d.). Tris Buffer Preparation. Retrieved February 12, 2026, from [Link]

-

NovoPro Bioscience Inc. (n.d.). Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2008). Substituent effects on the physical properties and pKa of aniline. [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

YouTube. (2013, April 15). Preparing Tris Buffer. [Link]

-

Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved February 12, 2026, from [Link]

-

Vaia. (n.d.). pKa of which compound is very close to pKa of Butanoic acid?. Retrieved February 12, 2026, from [Link]

-

Filo. (2023, November 17). of which compound is very close to pKa - of Butanoic acid?. [Link]

-

ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?. [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]

-

TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. [Link]

-

ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

-

YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. [Link]

-

Quora. (2020, August 2). How do you calculate an isoelectric point with 3 pKa. [Link]

-

ResearchGate. (2023, December 13). How to prepare 0.1M sodium citrate buffer of pH 3.0?. [Link]

-

Study.com. (n.d.). Isoelectric Point Calculation | Formula & Equation. Retrieved February 12, 2026, from [Link]

-

AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2016, August 30). Protein precipitation during buffer exchange?. [Link]

-

AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved February 12, 2026, from [Link]

-

StudySmarter. (n.d.). Isoelectric Point of Amino Acids with Ionizable R-Groups. Retrieved February 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, May 12). How does the position of an electron donating group affect acidity in benzoic acid?. [Link]

-

HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved February 12, 2026, from [Link]

-

Agrisera. (n.d.). Problems with dialysis. Retrieved February 12, 2026, from [Link]

-

YouTube. (2016, January 28). Effects of Groups on Acidity of Benzoic acid I. [Link]

-

YouTube. (2017, February 1). Calculating the pI of an amino acid. [Link]

-

Reddit. (2023, November 15). Protein purification troubleshooting. [Link]

-

YouTube. (2020, August 9). 5. How to calculate pI from 3 pKa Values | Amino Acids | Biochemistry. [Link]

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved February 12, 2026, from [Link]

-

American Chemical Society. (1958). The Effects of m-Substituents on the pKa Values of Anilines, and on the Stretching Frequencies of the N-H Bonds. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 4. youtube.com [youtube.com]

- 5. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]

- 7. vaia.com [vaia.com]

- 8. pK_{a} of which compound is very close to pK_{a} of Butanoic acid?.. [askfilo.com]

- 9. journaleras.com [journaleras.com]

- 10. m.youtube.com [m.youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. afit.edu [afit.edu]

- 13. quora.com [quora.com]

- 14. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 15. Isoelectric Point of Amino Acids with Ionizable R-Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 19. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 20. scribd.com [scribd.com]

- 21. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 24. stjohnslabs.com [stjohnslabs.com]

- 25. usbio.net [usbio.net]

- 26. Phosphate Buffered Saline (PBS) - Sharebiology [sharebiology.com]

- 27. interchim.fr [interchim.fr]

- 28. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 29. Tris Buffer - Sharebiology [sharebiology.com]

- 30. Tris Buffer Preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 31. fishersci.co.uk [fishersci.co.uk]

- 32. m.youtube.com [m.youtube.com]

Technical Support Center: Minimizing Non-specific Binding in PABA-derivative ELISAs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in ELISAs, with a particular focus on assays involving para-aminobenzoic acid (PABA) derivatives. Our goal is to equip you with the scientific understanding and practical protocols to enhance the accuracy and reliability of your immunoassays.

Understanding the Challenge: PABA Derivatives and Non-specific Binding

Para-aminobenzoic acid (PABA) is an organic compound featuring a benzene ring substituted with an amino group and a carboxylic acid group.[1][2][3][4][5] This structure, while simple, presents unique challenges in ELISA development. The aromatic ring can contribute to hydrophobic interactions, while the amino and carboxyl groups can participate in ionic interactions. These properties can lead to a higher propensity for non-specific binding of assay components (antibodies, conjugates, or the PABA-derivative itself) to the microplate surface or other proteins.[6][7][8]

Non-specific binding is a major hurdle in ELISA, leading to high background signals, reduced sensitivity, and inaccurate quantification.[9][10][11] It occurs when molecules adhere to the solid phase through mechanisms other than the specific antigen-antibody interaction.[9][12] This guide will walk you through systematic approaches to identify and minimize these unwanted interactions.

Core Principles of Non-Specific Binding

Non-specific binding is primarily driven by two types of forces:

-

Hydrophobic Interactions: The polystyrene surface of most ELISA plates is hydrophobic. Proteins and other molecules with hydrophobic regions can adsorb to these surfaces.

-

Ionic Interactions: Charged molecules can bind to oppositely charged regions on the plate surface or other assay components.

Effective troubleshooting involves systematically addressing both of these potential causes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during PABA-derivative ELISA development.

Question 1: My ELISA has high background in all wells, including the negative controls. What is the most likely cause and how do I fix it?

Answer:

High background across the entire plate is a classic sign of widespread non-specific binding.[9][13][14] This can be due to several factors, including inadequate blocking, issues with the washing steps, or problems with the antibody concentrations.

Initial Diagnostic Steps:

-

Review Your Blocking Protocol: The blocking step is critical for saturating all unoccupied binding sites on the microplate.[11][15] If the blocking is insufficient, antibodies and other reagents can bind directly to the plastic, causing a high background signal.

-

Evaluate Your Washing Technique: Inefficient washing can leave behind unbound reagents, which contribute to the background.[16][17][18]

-

Check Reagent Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[11]

Workflow for Troubleshooting High Background

Caption: Troubleshooting workflow for high background in ELISA.

Question 2: I'm using a standard BSA blocking buffer, but still see high background. What are my other options, especially for a small molecule like a PABA derivative?

Answer:

While Bovine Serum Albumin (BSA) is a common blocking agent, it's not always the most effective, particularly for small molecule assays where the blocking agent could potentially mask the coated antigen.[19]

Alternative Blocking Strategies:

-

Non-Fat Dry Milk: A 5% solution of non-fat dry milk in your wash buffer can be a very effective and economical blocking agent. However, be aware that milk proteins can sometimes interfere with certain antibody interactions or assays using alkaline phosphatase.[20]

-

Protein-Free Blockers: Commercial protein-free blocking buffers are an excellent choice to eliminate potential cross-reactivity with protein-based blockers.[21][22] These are often based on synthetic polymers.[22]

-

Heterogeneous Protein Blockers: Solutions containing a mixture of non-mammalian proteins can be effective at minimizing non-specific binding.[19][21]

-

Addition of a Non-ionic Surfactant: Including a mild, non-ionic detergent like Tween-20 at a low concentration (typically 0.05%) in your blocking buffer can help to disrupt hydrophobic interactions.[23][24]

Table 1: Comparison of Common Blocking Agents

| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages |

| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Readily available, well-characterized. | Can have lot-to-lot variability; may cross-react with some antibodies. |

| Non-Fat Dry Milk | 3-5% in PBS or TBS | Inexpensive and effective. | May contain endogenous biotin and enzymes that can interfere with assays. |

| Gelatin | 0.5-2% in PBS or TBS | Can be effective for certain assays. | Can be less effective than BSA or milk; may require heating to dissolve. |

| Commercial Protein-Free Blockers | Varies by manufacturer | No protein cross-reactivity, good lot-to-lot consistency. | More expensive than traditional blockers. |

| Normal Serum | 5-10% in PBS or TBS | Can reduce non-specific binding from the same species as the secondary antibody. | Can contain endogenous antibodies that may interfere. |

Question 3: How can I optimize my washing steps to reduce background without losing my specific signal?

Answer:

The washing steps are crucial for removing unbound and weakly bound molecules, thereby improving the signal-to-noise ratio.[16][17] However, overly aggressive washing can strip away specifically bound antibodies or antigens.

Key Parameters for Wash Optimization:

-

Number of Wash Cycles: Typically, 3-5 wash cycles are sufficient.[16][25] If you are experiencing high background, you can try increasing the number of washes.[26]

-

Wash Volume: The volume of wash buffer should be sufficient to completely fill the well, typically 300-400 µL for a 96-well plate.[16][24][25]

-

Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle can improve the removal of non-specifically bound material.

-

Detergent Concentration: The inclusion of a non-ionic detergent like Tween-20 in the wash buffer (usually at 0.05%) is standard practice to reduce non-specific binding.[23][24]

-

Aspiration: Ensure complete removal of the wash buffer after the final wash step.[25] Residual wash buffer can dilute the subsequent reagents and affect the results. Invert the plate and tap it firmly on a clean paper towel.

Question 4: I suspect my antibody concentrations are too high. How do I determine the optimal concentrations for my capture and detection antibodies?

Answer:

Using excessive antibody concentrations is a common cause of high background.[11] A checkerboard titration is the most systematic way to determine the optimal concentrations of both your capture and detection antibodies simultaneously.[27][28][29][30]

The goal of a checkerboard titration is to find the combination of antibody concentrations that gives the highest signal-to-noise ratio (i.e., the highest specific signal with the lowest background).

Conceptual Workflow for a Checkerboard Titration

Caption: Workflow for a checkerboard titration experiment.

Question 5: Could the chemical properties of my PABA-derivative be contributing to non-specific binding?

Answer:

Yes, the inherent chemical properties of PABA and its derivatives can contribute to non-specific binding. PABA has both a hydrophobic benzene ring and charged amino and carboxyl groups.[1][2][3] This amphiphilic nature can lead to both hydrophobic and ionic interactions with the microplate surface and other assay components.

Strategies to Mitigate PABA-Derivative Specific Issues:

-

Buffer Composition:

-

pH: Adjusting the pH of your buffers can alter the charge of your PABA derivative and potentially reduce ionic interactions.[31]

-

Salt Concentration: Increasing the salt concentration (e.g., using a higher concentration of NaCl in your wash and dilution buffers) can help to disrupt non-specific ionic interactions.[31]

-

-

Assay Format: For small molecules like PABA derivatives, a competitive ELISA format is often more suitable than a sandwich ELISA.[32] In a competitive ELISA, the sample antigen competes with a labeled antigen for binding to a limited amount of antibody. This format can be less susceptible to certain types of non-specific binding.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffers

-

Coat a 96-well plate with your PABA-derivative conjugate as you normally would.

-

Wash the plate three times with your standard wash buffer.

-

Prepare several different blocking buffers to test in parallel (e.g., 1% BSA, 5% non-fat dry milk, a commercial protein-free blocker).

-

Add 200 µL of each blocking buffer to a set of wells (e.g., 3-4 columns per buffer).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Proceed with the rest of your ELISA protocol, ensuring to run negative controls (no antigen) for each blocking condition.

-

Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your assay.

Protocol 2: Optimizing Wash Steps

-

Set up your ELISA as usual, up to the first washing step.

-

Divide the plate into sections to test different washing parameters:

-

Section 1: 3 washes, 30-second soak time.

-

Section 2: 5 washes, 30-second soak time.

-

Section 3: 5 washes, 60-second soak time.

-

-

Ensure all other steps of the protocol are kept constant.

-

Analyze the results to see which wash protocol provides the best signal-to-noise ratio.

Protocol 3: Checkerboard Titration for Antibody Optimization[34]

-

Prepare Capture Antibody Dilutions: Prepare serial dilutions of your capture antibody in coating buffer. A typical starting range is 10 µg/mL down to 0.1 µg/mL.

-

Coat the Plate: Add 100 µL of each capture antibody dilution to the wells of a 96-well plate, with each dilution in a separate column. Incubate overnight at 4°C.

-

Wash and Block: Wash the plate three times and then block all wells with your chosen blocking buffer for 1-2 hours at room temperature.

-

Add Antigen: After washing, add your PABA-derivative antigen at a constant, high concentration to all wells except for a set of blank wells.

-

Prepare Detection Antibody Dilutions: Prepare serial dilutions of your enzyme-conjugated detection antibody in your assay diluent.

-

Add Detection Antibody: Add 100 µL of each detection antibody dilution to the wells, with each dilution in a separate row.

-

Incubate and Wash: Incubate for 1-2 hours at room temperature, then wash the plate thoroughly.

-

Develop and Read: Add the substrate and stop the reaction after a suitable incubation time. Read the absorbance on a plate reader.

-

Analyze: Create a grid of your results and identify the combination of capture and detection antibody concentrations that provides the highest specific signal and the lowest background.

References

- Vertex AI Search. (n.d.). Optimize ELISA Assays with Checkerboard Titration Techniques.

- Vedantu. (n.d.). Para Aminobenzoic Acid: Properties, Synthesis & Uses.

- Boster Bio. (n.d.). ELISA Plate Washing Optimization.

- CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays.

- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.

- Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash.

- Creative Diagnostics. (n.d.). ELISA Washing Steps.

- FineTest Elisa Kit. (2021, December 28). Quantitative Elisa Checkerboard Titration Procedure.

- Cytodiagnostics Inc. (n.d.). ELISA Optimization.

- Jackson ImmunoResearch. (n.d.). ELISA Guide; Part 3: ELISA Optimization.

- Journal of Chemical Education. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of PABA: Understanding Properties and Production for Industrial Use.

- Rockland Immunochemicals. (n.d.). Tips for ELISA.

- Behind the Blot. (2025, August 6). Everything You Need to Know About Tween 20.

- ExSyn Corp. (2025, August 19). In focus: 4-Aminobenzoic Acid (PABA).

- Wikipedia. (n.d.). 4-Aminobenzoic acid.

- Diatek. (2023, May 19). 7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer.

- ACS Publications. (n.d.). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.

- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.

- PMC. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.

- Abcam. (n.d.). Sandwich ELISA protocol.

- Thermo Fisher Scientific. (n.d.). Factors Affecting Signal Generation in ELISA.

- SpBase. (n.d.). How to Resolve Common ELISA Issues.

- MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies.

- AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?.

- YouTube. (2012, August 16). ELISA principles and troubleshooting.

- Sigma-Aldrich. (n.d.). ELISA Protocols.

- Biomol Blog. (2020, November 22). Choosing the Right ELISA Blocking Buffer.

- Antibodies Incorporated. (2017, July 17). Which Block Buffer Should I Use?.

- Antibodies Incorporated. (2021, March 22). Highlighting a Top Seller: SynBlock ELISA Blocking Buffer.

- Nature. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies.

- Sino Biological. (n.d.). ELISA Troubleshooting: High Background.

- Hancock Lab. (n.d.). Enzyme Linked Immunosorbent Assay.

- G-Biosciences. (2017, January 10). Best Blocking Buffer Selection for ELISA & Western Blot.

- Biomat. (n.d.). ELISA Blocking Buffer Solution.

- Reddit. (2015, November 8). Help with ELISA Wash and Blocking Buffers.

- Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.

- Abcam. (n.d.). How to deal with high background in ELISA.

- ResearchGate. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it?.

- Hycult Biotech. (n.d.). Troubleshooting ELISA.

- MDPI. (2019, January 18). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors.

- St John's Laboratory. (n.d.). ELISA troubleshooting.

- Mabtech. (2020, April 14). Using Tween20 detergent in Wash Steps of ELISpot.

- KPL. (n.d.). Effective Blocking Procedures in ELISA Assays.

- ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding.

- PMC. (2023, April 3). Surface patches induce nonspecific binding and phase separation of antibodies.

- ResearchGate. (2014, February 5). Is there a way to continuously block non-specific binding at Elisa experiments?.

- Nature. (2017, March 30). An ELISA protocol to improve the accuracy and reliability of serological antibody assays.

Sources

- 1. Para Aminobenzoic Acid: Structure, Functions & Key Uses [vedantu.com]

- 2. nbinno.com [nbinno.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]

- 10. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spbase.org [spbase.org]

- 12. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]

- 13. sinobiological.com [sinobiological.com]

- 14. stjohnslabs.com [stjohnslabs.com]

- 15. biomat.it [biomat.it]

- 16. biocompare.com [biocompare.com]

- 17. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]

- 18. 7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer [hiwelldiatek.com]

- 19. antibodiesinc.com [antibodiesinc.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. resources.biomol.com [resources.biomol.com]

- 22. antibodiesinc.com [antibodiesinc.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - BR [thermofisher.com]

- 25. bosterbio.com [bosterbio.com]

- 26. novateinbio.com [novateinbio.com]

- 27. bosterbio.com [bosterbio.com]

- 28. cytodiagnostics.com [cytodiagnostics.com]

- 29. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]

- 30. Tips for ELISA | Rockland [rockland.com]

- 31. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

- 32. m.youtube.com [m.youtube.com]

Technical Support Center: Carbodiimide Activation of Carboxypropyl Linkers

Status: Operational | Agent: Senior Application Scientist | Ticket: #EDC-NHS-001

Introduction

Welcome to the Technical Support Center. You are likely here because your conjugation efficiency is lower than expected, or your surface modification resulted in high non-specific binding.

Carboxypropyl linkers (–(CH₂)₃–COOH) are standard in biosensor chips (e.g., SPR CM5 chips), chromatography media, and nanoparticle functionalization. While the chemistry is "standard," the hydrophobic nature of the propyl chain and the steric environment of solid surfaces introduce unique failure modes compared to solution-phase protein crosslinking.

This guide moves beyond the basic kit instructions to address the mechanistic failures specific to surface-tethered carboxyl activation.

Part 1: The Mechanism & Failure Points

To troubleshoot, you must visualize the invisible competition occurring in your reaction vessel. The activation of a carboxypropyl group is a race between Amide Formation (Success) and Hydrolysis/Rearrangement (Failure).

Reaction Pathway Diagram

Caption: The activation pathway. Note the "N-Acylurea" dead end (Red), which is irreversible and chemically inert, often caused by the hydrophobic micro-environment of propyl linkers.

Part 2: The "Gold Standard" Two-Step Protocol

For carboxypropyl linkers, One-Pot (mixing EDC/NHS/Ligand simultaneously) is rarely recommended . The pH requirements for activation and coupling are contradictory.[1]

Why?

-

Activation (EDC): Requires protonated carboxyls (pH < 6.0).

-

Coupling (Amine): Requires unprotonated amines (pH > 7.0).

Optimized Workflow

| Step | Reagent/Buffer | Conditions | Critical "Why" |